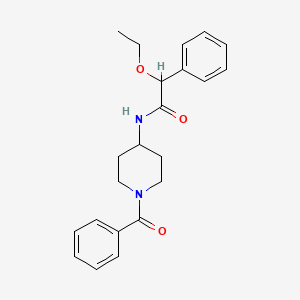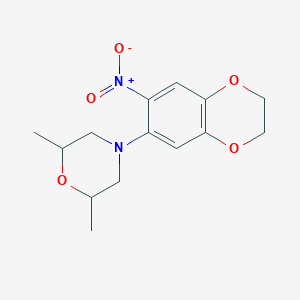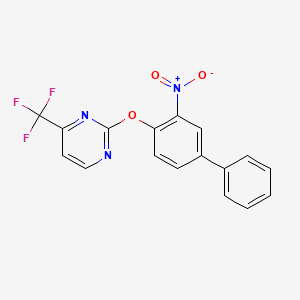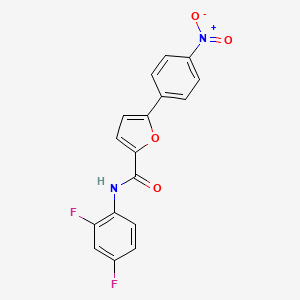![molecular formula C14H17NO3S B7533103 [2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CX-5461 and has been found to have promising results in the field of cancer research.
Mecanismo De Acción
CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This inhibition leads to a reduction in ribosomal RNA synthesis, which in turn decreases protein synthesis and induces apoptosis in cancer cells. CX-5461 has been found to be particularly effective in cancer cells with defects in the p53 pathway, which is a common characteristic of many types of cancer.
Biochemical and Physiological Effects:
CX-5461 has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce tumor growth, and increase survival rates in preclinical models. CX-5461 has also been found to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of CX-5461 is its potential as a selective anticancer agent. Its ability to selectively inhibit RNA polymerase I transcription makes it a promising therapeutic agent for the treatment of various types of cancer. However, CX-5461 has some limitations for lab experiments. Its synthesis method is complex and requires specialized equipment and expertise. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of CX-5461. One potential direction is the optimization of its therapeutic potential by identifying and targeting specific cancer cell types. Another direction is the development of new synthesis methods that are more efficient and scalable. Additionally, the mechanism of action of CX-5461 needs to be further elucidated to optimize its therapeutic potential. Finally, the safety and efficacy of CX-5461 need to be further evaluated in clinical trials to determine its potential as a therapeutic agent for the treatment of cancer.
Métodos De Síntesis
CX-5461 can be synthesized using a variety of methods, including the reaction of 2-(4-methylphenyl)sulfanylacetic acid with cyclopropylamine and oxalyl chloride. This reaction yields [2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate as the product. The purity of the compound can be improved using various purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
CX-5461 has shown potential as a therapeutic agent in the treatment of cancer. It has been found to selectively inhibit RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to a reduction in ribosomal RNA levels, which in turn decreases protein synthesis and induces apoptosis in cancer cells. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Propiedades
IUPAC Name |
[2-(cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-10-2-6-12(7-3-10)19-9-14(17)18-8-13(16)15-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLZTXLUEKJOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)OCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-phenylacetyl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7533031.png)

![[3-(Cyanomethyl)-4-oxoquinazolin-2-yl]methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate](/img/structure/B7533054.png)
![4-[[2-[[11-(4-Methylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B7533058.png)
![1-(2-phenylacetyl)-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7533060.png)
![N-(5-chloro-2-cyanophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7533065.png)
![N-methyl-N-[(2-methylfuran-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533069.png)

![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)

